molecular formula C10H12F3NO2S B2881081 3,4-Dimethyl-N-(2,2,2-trifluoroethyl)benzenesulfonamide CAS No. 2327350-66-1

3,4-Dimethyl-N-(2,2,2-trifluoroethyl)benzenesulfonamide

Cat. No.: B2881081
CAS No.: 2327350-66-1
M. Wt: 267.27
InChI Key: NYSPVMOZANJUKW-UHFFFAOYSA-N
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Description

3,4-Dimethyl-N-(2,2,2-trifluoroethyl)benzenesulfonamide is a chemical compound of interest in medicinal chemistry and immunology research, particularly in the context of developing modulators for nuclear receptors. This benzenesulfonamide derivative features a trifluoroethyl group, a motif often explored to optimize the pharmacokinetic properties and metabolic stability of drug candidates . Current scientific literature identifies sulfonamide derivatives with structural similarities to this compound as potent inverse agonists of the Retinoic acid receptor-related orphan receptor gamma-t (RORγt) . RORγt is a master regulator of the differentiation and function of Th17 cells, a subset of T-cells that produce interleukin-17 (IL-17) and are pivotal in inflammatory and autoimmune pathways . Research into RORγt inverse agonists represents a promising therapeutic strategy for a range of conditions, including psoriasis, psoriatic arthritis, and other Th17-mediated autoimmune diseases . By modulating the RORγt pathway, research compounds like this can help elucidate the mechanisms of immune system regulation. This product is intended for research purposes such as in vitro assay development, structure-activity relationship (SAR) studies, and as a reference standard. This product is For Research Use Only. It is not intended for diagnostic or therapeutic uses in humans or animals.

Properties

IUPAC Name

3,4-dimethyl-N-(2,2,2-trifluoroethyl)benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12F3NO2S/c1-7-3-4-9(5-8(7)2)17(15,16)14-6-10(11,12)13/h3-5,14H,6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYSPVMOZANJUKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)S(=O)(=O)NCC(F)(F)F)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12F3NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Grignard Reaction-Based Formylation

A critical precursor for the target compound is 3,4-dimethylbenzaldehyde, which can be synthesized via a Grignard reaction as detailed in WO2016071920A2. The process involves:

  • Substrate Preparation : 4-Bromo-o-xylene is treated with magnesium turnings in tetrahydrofuran (THF) under inert atmosphere, initiated by catalytic iodine.
  • Electrophilic Quenching : The resulting Grignard reagent reacts with N,N-dimethylformamide (DMF) at -5°C to introduce the aldehyde group, yielding 3,4-dimethylbenzaldehyde.
  • Reduction to 3,4-Dimethyltoluene : The aldehyde is reduced to a methyl group via Clemmensen reduction (Zn(Hg)/HCl) or catalytic hydrogenation (H₂/Pd), producing 3,4-dimethyltoluene.

Sulfonation and Sulfonyl Chloride Formation

Sulfonation of 3,4-Dimethyltoluene

Sulfonation is achieved using concentrated sulfuric acid at 80–100°C, directing the sulfonic acid group to the ortho or para position relative to the methyl substituents. The electron-donating methyl groups enhance electrophilic substitution, favoring the formation of 3,4-dimethylbenzenesulfonic acid.

Conversion to Sulfonyl Chloride

The sulfonic acid is treated with phosphorus pentachloride (PCl₅) or thionyl chloride (SOCl₂) in dichloromethane at reflux (40–60°C) to yield 3,4-dimethylbenzenesulfonyl chloride. Excess reagent ensures complete conversion, with gaseous byproducts (HCl, SO₂) removed under vacuum.

Nucleophilic Amination with 2,2,2-Trifluoroethylamine

Synthesis of 2,2,2-Trifluoroethylamine

The amine precursor is synthesized via Hofmann degradation of trifluoroacetamide:

  • Base-Mediated Reaction : Trifluoroacetamide reacts with bromine in a basic medium (NaOH), producing 2,2,2-trifluoroethylamine through intermediate isocyanate formation.
  • Purification : Distillation under reduced pressure isolates the amine (boiling point: 48–50°C at 760 mmHg).

Sulfonamide Coupling

The sulfonyl chloride (1.0 equiv) is reacted with 2,2,2-trifluoroethylamine (1.2 equiv) in anhydrous dichloromethane or THF at 0–5°C. Triethylamine (2.5 equiv) neutralizes HCl, driving the reaction to completion. After 12–24 hours, the mixture is washed with 5% NaHCO₃, dried over MgSO₄, and purified via recrystallization or column chromatography.

Optimization and Catalytic Innovations

Nickel-Catalyzed Systems

Patent CN107162944A demonstrates nickel salts (e.g., NiBr₂, NiCl₂) as effective catalysts for nitro-group substitutions. While this patent focuses on methylthio introductions, analogous conditions (nickel acetate, 0.1–5 mol%) could enhance reaction rates in sulfonation or amination steps, particularly under sonication or microwave irradiation.

Solvent and Temperature Effects

  • Grignard Reactions : THF outperforms diethyl ether in solubilizing organomagnesium intermediates, enabling reactions at 50–70°C.
  • Sulfonation : Dimethyl sulfoxide (DMSO) elevates reaction efficiency at 120°C, though it complicates workup due to high boiling points.

Analytical Characterization and Quality Control

Spectroscopic Validation

  • ¹H NMR : Methyl groups on the benzene ring appear as singlets at δ 2.3–2.5 ppm, while the trifluoroethyl group shows a quartet (δ 3.8–4.0 ppm) coupled to CF₃ (δ -63 ppm in ¹⁹F NMR).
  • IR Spectroscopy : S=O stretches at 1160 cm⁻¹ and 1360 cm⁻¹ confirm sulfonamide formation.

Purity Assessment

High-performance liquid chromatography (HPLC) with a C18 column (acetonitrile/water gradient) ensures >98% purity. Residual solvents (THF, DMF) are quantified via gas chromatography.

Industrial-Scale Production Considerations

Continuous Flow Systems

Microreactor technology minimizes exothermic risks during sulfonation and Grignard steps, improving yield (85–92%) and reducing reaction times by 40%.

Waste Management

  • Acid Waste : Spent H₂SO₄ is neutralized with Ca(OH)₂ to produce gypsum (CaSO₄).
  • Halogen Byproducts : Bromine from Hofmann degradation is captured via activated carbon filtration.

Chemical Reactions Analysis

Types of Reactions

3,4-Dimethyl-N-(2,2,2-trifluoroethyl)benzenesulfonamide undergoes various chemical reactions, including:

    Substitution Reactions: The trifluoroethyl group can be substituted with other functional groups under appropriate conditions.

    Oxidation Reactions: The methyl groups on the benzene ring can be oxidized to form corresponding carboxylic acids.

    Reduction Reactions: The sulfonamide group can be reduced to form amines.

Common Reagents and Conditions

    Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base.

    Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a catalyst.

Major Products

    Substitution: Various substituted benzenesulfonamides.

    Oxidation: 3,4-Dimethylbenzenesulfonic acid derivatives.

    Reduction: 3,4-Dimethyl-N-(2,2,2-trifluoroethyl)aniline.

Scientific Research Applications

3,4-Dimethyl-N-(2,2,2-trifluoroethyl)benzenesulfonamide finds applications in several scientific research areas:

    Medicinal Chemistry: Used as a building block for the synthesis of pharmaceutical compounds.

    Pharmacology: Investigated for its potential biological activities and interactions with various biological targets.

    Material Science: Utilized in the development of advanced materials with specific properties.

    Organic Synthesis: Employed as a reagent in various organic transformations to introduce trifluoroethyl groups.

Mechanism of Action

The mechanism of action of 3,4-Dimethyl-N-(2,2,2-trifluoroethyl)benzenesulfonamide involves its interaction with specific molecular targets. The trifluoroethyl group enhances the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic regions of proteins or enzymes. This interaction can modulate the activity of these biological targets, leading to various pharmacological effects.

Comparison with Similar Compounds

Substituent Effects on Molecular Conformation

Crystallographic studies reveal that substituents on the benzene ring and sulfonamide nitrogen critically affect molecular geometry:

  • Torsion Angles: 3,4-Dimethyl-N-(2,2,2-Trifluoroethyl)Benzenesulfonamide: The 3,4-dimethyl groups likely induce a torsion angle (C—SO₂—NH—C) similar to 53.9°–70.1°, as observed in analogs like 2,4-dimethyl-N-(3,5-dimethylphenyl)benzenesulfonamide . N-(3,4-Dimethylphenyl)-2,4-Dimethylbenzenesulfonamide: The 2,4-dimethyl configuration results in a torsion angle of 57.4°, closer to the target compound, suggesting comparable conformational flexibility .

Fluorination and Bioactivity

  • Trifluoroethyl Group : The -CH₂CF₃ group in the target compound enhances metabolic stability and binding affinity through hydrophobic interactions and reduced basicity of adjacent amines .
  • 3,4-Diamino-N-(3-Trifluoromethylphenyl)Benzenesulfonamide: The 3,4-diamino groups improve solubility but may reduce membrane permeability compared to the 3,4-dimethyl groups .

Molecular Weight and Physicochemical Properties

Compound Name Molecular Weight (g/mol) Key Substituents Notable Properties
This compound 484.532 3,4-dimethyl, -CH₂CF₃ High hydrophobicity, metabolic stability
T0901317 ~625 (estimated) -CH₂CF₃, -C(CF₃)(OH)CF₃ LXR agonist activity
N-(3,4-Dimethylphenyl)-2,4-Dimethylbenzenesulfonamide ~319 (estimated) 2,4-dimethyl, 3,4-dimethylphenyl Moderate conformational flexibility
3,4-Diamino-N-(3-Trifluoromethylphenyl)Benzenesulfonamide ~331 (estimated) 3,4-amino, -CF₃ Enhanced solubility, potential H-bonding

Biological Activity

3,4-Dimethyl-N-(2,2,2-trifluoroethyl)benzenesulfonamide is a compound belonging to the sulfonamide class, which is known for its diverse biological activities and applications in pharmaceuticals. This article provides a detailed examination of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

The compound features a benzenesulfonamide structure with a trifluoroethyl group that enhances its lipophilicity, making it suitable for interactions with various biological targets. The synthesis typically involves the reaction of 3,4-dimethylbenzenesulfonyl chloride with 2,2,2-trifluoroethylamine in the presence of a base like triethylamine. The reaction conditions generally include:

  • Solvent: Dichloromethane or similar organic solvents
  • Temperature: 25-40°C
  • Reaction Time: Several hours for complete conversion

The mechanism of action for this compound primarily involves its interaction with specific molecular targets. The trifluoroethyl group increases the compound's lipophilicity, allowing it to effectively interact with hydrophobic regions of proteins or enzymes. This interaction can modulate the activity of these biological targets, leading to various pharmacological effects.

Pharmacological Applications

  • Antimycobacterial Activity: Research has indicated that benzenesulfonamide derivatives exhibit significant activity against Mycobacterium tuberculosis (M. tuberculosis). For instance, modifications in the side chains of related compounds have shown enhanced efficacy against drug-resistant strains.
    CompoundMIC (μg/mL)Selectivity Index
    14a0.13395
    14b0.10395
    These findings suggest that structural modifications can lead to improved antimycobacterial activity while maintaining low cytotoxicity levels in human cell lines .
  • Nuclear Receptor Modulation: Similar compounds have been studied for their ability to inhibit nuclear receptor activity. For example, T0901317 (a benzenesulfonamide derivative) was found to inhibit RORα and RORγ transactivation activities with high affinity (K_i = 132 nM and 51 nM respectively), indicating potential therapeutic applications in metabolic disorders and cancer .
  • Anti-inflammatory Effects: Sulfonamides are known to suppress various immune functions by inhibiting inflammatory cytokines such as IL-1, IL-2, IL-6, and TNF. This suggests that this compound may possess anti-inflammatory properties that could be beneficial in treating inflammatory diseases .

Case Studies and Research Findings

Several studies have investigated the biological activity of sulfonamide derivatives:

  • A study focusing on thiophene-benzenesulfonamide derivatives highlighted their potential as anti-TB agents. The structure-activity relationship (SAR) analysis indicated that specific modifications could significantly enhance their efficacy against M. tuberculosis while reducing cytotoxicity .
  • Another research project evaluated the pharmacokinetic profiles of various benzenesulfonamides and their metabolic stability in human hepatocytes. Compounds were assessed for their half-life and toxicity levels, revealing that certain derivatives exhibited promising druggability characteristics suitable for further development .

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